molecular formula C24H34N6O3S B10856065 (2R,3R,4S,5S)-2-(4-Amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(((2-(((2-(tert-butyl)pyridin-3-yl)methyl)amino)ethyl)thio)methyl)tetrahydrofuran-3,4-diol

(2R,3R,4S,5S)-2-(4-Amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(((2-(((2-(tert-butyl)pyridin-3-yl)methyl)amino)ethyl)thio)methyl)tetrahydrofuran-3,4-diol

Cat. No.: B10856065
M. Wt: 486.6 g/mol
InChI Key: PYMRXCFAOAFTGR-DYVMYPEFSA-N
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Description

MRK-990 is a dual activity chemical probe developed for the study of protein arginine methyltransferase 9 (PRMT9) and protein arginine methyltransferase 5 (PRMT5). It is used to investigate the biological roles of these enzymes, which are involved in various cellular processes, including gene expression regulation and signal transduction .

Preparation Methods

The synthesis of MRK-990 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts . Industrial production methods for MRK-990 would likely involve scaling up these laboratory procedures to produce the compound in larger quantities while maintaining its purity and activity.

Chemical Reactions Analysis

MRK-990 undergoes several types of chemical reactions, including:

    Oxidation: MRK-990 can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can also be reduced using appropriate reducing agents.

    Substitution: MRK-990 can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

MRK-990 is widely used in scientific research to study the roles of PRMT9 and PRMT5 in various biological processes. Some of its applications include:

    Chemistry: MRK-990 is used as a chemical probe to investigate the mechanisms of action of PRMT9 and PRMT5.

    Biology: The compound helps in understanding the biological functions of PRMT9 and PRMT5, including their roles in gene expression and signal transduction.

    Medicine: MRK-990 is used in preclinical studies to explore the potential therapeutic applications of targeting PRMT9 and PRMT5 in diseases such as cancer.

    Industry: The compound is used in the development of new drugs and therapeutic agents that target PRMT9 and PRMT5

Mechanism of Action

MRK-990 exerts its effects by inhibiting the activity of PRMT9 and PRMT5. It binds to the active sites of these enzymes, preventing them from catalyzing the methylation of arginine residues on target proteins. This inhibition disrupts the normal functions of PRMT9 and PRMT5, leading to changes in gene expression and cellular signaling pathways .

Comparison with Similar Compounds

MRK-990 is unique in its dual activity against both PRMT9 and PRMT5. Other similar compounds include:

    GSK591: A selective inhibitor of PRMT5.

    LLY-283: Another selective inhibitor of PRMT5.

Compared to these compounds, MRK-990 offers the advantage of targeting both PRMT9 and PRMT5, making it a valuable tool for studying the interplay between these two enzymes and their roles in cellular processes .

Properties

Molecular Formula

C24H34N6O3S

Molecular Weight

486.6 g/mol

IUPAC Name

(2R,3R,4S,5S)-2-(4-amino-5-methylpyrrolo[2,3-d]pyrimidin-7-yl)-5-[2-[(2-tert-butylpyridin-3-yl)methylamino]ethylsulfanylmethyl]oxolane-3,4-diol

InChI

InChI=1S/C24H34N6O3S/c1-14-11-30(22-17(14)21(25)28-13-29-22)23-19(32)18(31)16(33-23)12-34-9-8-26-10-15-6-5-7-27-20(15)24(2,3)4/h5-7,11,13,16,18-19,23,26,31-32H,8-10,12H2,1-4H3,(H2,25,28,29)/t16-,18-,19-,23-/m1/s1

InChI Key

PYMRXCFAOAFTGR-DYVMYPEFSA-N

Isomeric SMILES

CC1=CN(C2=NC=NC(=C12)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCCNCC4=C(N=CC=C4)C(C)(C)C)O)O

Canonical SMILES

CC1=CN(C2=NC=NC(=C12)N)C3C(C(C(O3)CSCCNCC4=C(N=CC=C4)C(C)(C)C)O)O

Origin of Product

United States

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